Acetylalkannin Cytotoxicity in HER2+ Breast Cancer: Direct Comparison to Doxorubicin
Acetylalkannin demonstrates potent, selective cytotoxicity against the HER2-positive SK-BR-3 breast cancer cell line. In a direct head-to-head comparison with the standard chemotherapeutic agent doxorubicin, acetylalkannin exhibited an IC50 of 0.48 ± 0.02 µM, while doxorubicin showed an IC50 of 0.08 ± 0.004 µM . Notably, acetylalkannin exhibited selective cytotoxicity, preserving non-cancerous MCF-10A breast epithelial cells and exhibiting minimal toxicity on H9c2 rat cardiomyoblast cells, a key safety differentiation from doxorubicin which is known for its cardiotoxicity . Among the tested breast cancer cell lines (MCF-7, MDA-MB-231, MDA-MB-468), acetylalkannin demonstrated the most potent efficacy against the SK-BR-3 cell line .
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.48 ± 0.02 µM (SK-BR-3) |
| Comparator Or Baseline | Doxorubicin: IC50 = 0.08 ± 0.004 µM (SK-BR-3) |
| Quantified Difference | Acetylalkannin IC50 is approximately 6-fold higher (less potent) than doxorubicin in this assay, but with demonstrated selectivity for cancer cells over normal cells. |
| Conditions | SK-BR-3 HER2-positive breast cancer cell line; Resazurin viability assay; 48-hour treatment |
Why This Matters
This data supports the selection of acetylalkannin over doxorubicin for experiments requiring a compound with inherent cancer-cell selectivity and a reduced cardiotoxicity risk profile, despite lower absolute potency.
- [1] Ozenver N, Kuruuzum-Uz A, Yuzbasioglu Baran M, et al. Acetyl alkannin: A promising naphthoquinone derivative for breast cancer drug development research. Phytomedicine Plus. 2025;5(2):100704. View Source
- [2] Pearce A, Haas M, Viney R, et al. Incidence and severity of self-reported chemotherapy side effects in routine care: A prospective cohort study. PLoS One. 2017;12(10):e0184360. View Source
